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Introduction

D-Allulose (also known as D-psicose) is a rare sugar and a C-3 epimer of D-fructose. Its unique
properties, including its low caloric value and physiological functions, have made it a subject of
increasing interest in the food, pharmaceutical, and nutraceutical industries. This technical
guide provides a comprehensive overview of the chemical and physical properties of crystalline
D-allulose, with a focus on quantitative data, detailed experimental methodologies, and visual
representations of key concepts.

Chemical and Physical Properties

The chemical and physical characteristics of crystalline allulose are summarized in the tables
below. These properties are critical for its application in various formulations and for
understanding its behavior under different processing and storage conditions.

Table 1: General Chemical and Physical Properties of
Crystalline D-Allulose
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Property Value Source(s)

Chemical Formula CeH1206 [1112]

Molecular Weight 180.16 g/mol [1][2]
White crystalline

Appearance [11[2]
substance/powder

Odor Odorless [1112]

CAS Number 551-68-8 [3]
Approximately 70% relative to

Sweetness [4]

sucrose

Table 2: Thermodynamic and Physical Properties of
Crystalline D-Allulose

Property Value Source(s)
Melting Point (Tm) 96°C [2][4]
108-109°C [3]

110°C [5]

125.8 + 5°C [6]

Enthalpy of Melting (AH)

200 to 220 J/g

[6]

Solubility in Water (25°C)

291 g/100 g water

[417]

Solubility in Water (50°C)

489 g/100 g water

[4]

Specific Rotation [a]

ca. -85 deg dm=t g=1 cm3 (for

B-D-psicopyranose in water)

[7]

Hygroscopicity

Low to high (conflicting

reports)

[1](8]

Note on Melting Point Discrepancy: The reported melting point of crystalline allulose varies

across different sources. This variation may be attributed to differences in crystalline form,
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purity, and the analytical method used. The value of 125.8 + 5°C was determined by Differential
Scanning Calorimetry (DSC)[6], while other sources report lower values.

Table 3: Crystallographic Data of D-Allulose

Parameter Value Source(s)

B-D-pyranose with a 1Ca4 (D)

Crystalline Form conformation [417191
Crystal System Orthorhombic [71[10]
Space Group P212121 [7]
Molecules per Unit Cell (2) 4 [71[10]
Unit Cell Dimensions a=11.2629 (5) A [10]

b =5.3552 (3) A [10]

c =12.6538 (6) A [10]

Volume (V) 763.21 (6) A3 [10]

Characteristic XRD Peaks (20)  15.24°, 18.78°, 30.84° (+0.2°) [6]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of crystalline allulose. The
following sections outline the protocols for key analytical techniques.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of melting of crystalline allulose.
Methodology:

e Accurately weigh 3-5 mg of the crystalline allulose sample into a standard aluminum DSC
pan.

o Seal the pan hermetically. An empty, hermetically sealed aluminum pan is used as a
reference.
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e Place the sample and reference pans into the DSC cell.

» Heat the sample from ambient temperature (e.g., 30°C) to a temperature above the expected
melting point (e.g., 250°C) at a constant heating rate of 10°C/min.

e Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide
an inert atmosphere.

e Record the heat flow as a function of temperature. The melting point (Tm) is determined as
the peak temperature of the endothermic event, and the enthalpy of melting (AH) is
calculated from the area of the peak.

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase and determine the crystallographic properties of
allulose.

Methodology:

Gently grind the crystalline allulose sample to a fine powder using a mortar and pestle to
ensure random orientation of the crystallites.

e Mount the powdered sample onto a sample holder.
e Place the sample holder in the PXRD instrument.
« Operate the instrument using Cu Ka radiation (A = 1.5406 A).

e Scan the sample over a 26 range of, for example, 5° to 50° with a step size of 0.02° and a
dwell time of 1 second per step.

e The resulting diffractogram, a plot of intensity versus 26, is used to identify the characteristic
peaks of the crystalline phase.

High-Performance Liquid Chromatography (HPLC) for
Purity Analysis

Objective: To determine the purity of the crystalline allulose sample.
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Methodology:

» Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of
acetonitrile and water (e.g., 75:25 v/v). Degas the mobile phase before use.

o Standard Preparation: Prepare a series of standard solutions of known concentrations of D-
allulose in the mobile phase.

o Sample Preparation: Accurately weigh and dissolve a known amount of the crystalline
allulose sample in the mobile phase to a final concentration within the range of the standard

curve.
o Chromatographic Conditions:

o Column: A suitable column for sugar analysis, such as an amino-based or a Z-HILIC
column.

o Flow Rate: Typically 1.0 mL/min.

o Column Temperature: Maintained at a constant temperature, e.g., 35°C.
o Injection Volume: 10-20 pL.

o Detector: Refractive Index (RI) detector.

e Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the
sample solution. The purity of the sample is determined by comparing the peak area of
allulose in the sample to the calibration curve.

Spectroscopic Analysis (FTIR, Raman, NMR)

While specific spectra for pure crystalline allulose are not readily available in the literature, the
following outlines the general approach for obtaining and interpreting such data.

o Fourier-Transform Infrared (FTIR) Spectroscopy:

o Objective: To identify the functional groups present in the allulose molecule.
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o Methodology: An ATR-FTIR or KBr pellet method can be used. The spectrum is typically
recorded from 4000 to 400 cm™2.

o Expected Peaks: Broad bands in the O-H stretching region (around 3300 cm~1), C-H
stretching vibrations (around 2900 cm~1), and a "fingerprint" region with C-O and C-C
stretching and bending vibrations.

e Raman Spectroscopy:

o Objective: To provide complementary information to FTIR, particularly on the skeletal
vibrations of the molecule.

o Methodology: A non-destructive technique where the sample is irradiated with a
monochromatic laser.

o Expected Information: Provides insights into the crystalline structure and molecular
conformation.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
o Objective: To elucidate the detailed molecular structure of allulose in solution.

o Methodology: *H and *3C NMR spectra are recorded in a suitable deuterated solvent (e.g.,
D20 or DMSO-ds).

o Expected Information: Provides information on the different anomeric forms present in
solution and their relative abundance.

Bulk and Tapped Density

Objective: To determine the bulk and tapped densities of the crystalline allulose powder, which
are important for handling, storage, and processing.

Methodology:
o Bulk Density:

o Gently introduce a known mass (m) of the powder into a graduated cylinder.
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o Read the unsettled apparent volume (Vo).

o Calculate the bulk density as m/Vo.

e Tapped Density:

o Mechanically tap the graduated cylinder containing the powder for a specified number of
taps (e.g., 100, 500, 1250) until the volume becomes constant (Vf).

o Calculate the tapped density as m/Vf.

Visualizations
Experimental Workflow for Physicochemical
Characterization

The following diagram illustrates a typical workflow for the comprehensive physicochemical
characterization of crystalline allulose.
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Experimental Workflow for Crystalline Allulose Characterization
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Physical Characterization Chemical Characterization

Powder X-ray Diffraction (PXRD) [l Differential Scanning Calorimetry (DSC) il Bulk & Tapped Density [ll Hygroscopicity (DVS) |HPLC(Purin)| |FI'IR | |Rsman | |NMR | |OptimlRmalion

Technical Report Generation

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Potential Cellular Signaling Pathways Influenced by D-Allulose

Intracellular Signaling Cellular Response

Improved Glucose

PI3K-AKT Pathway and Lipid Metabolism

| Oxidative Stress

Cellular Environme

activates

D-Allulose ' Endoplasmic Reticulum

Stress I Inflammation

Palmitic Acid
(Lipotoxicity Inducer)

induces
NF-kB Pathway

activates

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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